molecular formula C6H6N4O B15245029 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B15245029
M. Wt: 150.14 g/mol
InChI Key: GTDONYNJZRYIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with amino (-NH₂), methyl (-CH₃), oxo (=O), and cyano (-CN) groups. Its molecular formula is C₆H₆N₄O, with a molecular weight of 166.15 g/mol. This compound is synthesized via the Biginelli condensation reaction, a widely used method for constructing pyrimidine scaffolds . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4(2-7)5(11)10-6(8)9-3/h1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDONYNJZRYIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with acetamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CN, -S-CH₂C₆H₅) increase electrophilicity, enhancing interactions with biological targets.
  • Aryl groups (e.g., 4-methoxyphenyl) improve π-π stacking in crystal lattices, affecting solubility .
  • Bulkier substituents (e.g., isobutyl) reduce aqueous solubility but improve membrane permeability .

Trends :

  • Lower yields (e.g., 23.9% for 4e ) are observed in compounds with complex substituents (e.g., chromenone moieties).
  • Higher melting points correlate with strong intermolecular interactions (e.g., hydrogen bonds in benzylthio derivatives ).

Antibacterial Activity

Compound Target Bacteria EC₅₀ (μg/mL) Mechanism of Action Reference
2-((3-((5,7-Dimethoxy-4-oxo-chromen-3-yl)oxy)propyl)thio)-4-(p-tolyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4c) Xanthomonas axonopodis 15.5 Disruption of bacterial cell membranes
2-Hydrazinyl-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Staphylococcus aureus 12.8 Inhibition of DNA gyrase

Antiviral Activity

Compound Target Virus/Protein IC₅₀ (μM) Reference
4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile SARS-CoV-2 3CL protease 6.1

Antioxidant Activity

Compound DPPH Scavenging Activity (% at 100 μM) Reference
4-(Benzo[1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 82.4

Key Findings :

  • Chlorophenyl and nitrobenzyl substituents (e.g., in SARS-CoV-2 inhibitor ) enhance antiviral potency.
  • Chromenone hybrids (e.g., 4c ) show selective antibacterial activity due to their planar aromatic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions between aromatic aldehydes, ethyl cyanoacetate, and thiourea in absolute ethanol under reflux. Acetylation (using acetic anhydride) and formylation (via Vilsmeier-Haack reagent) are common post-synthetic modifications to introduce functional groups like β-chloroenaldehyde moieties, which serve as intermediates for heterocyclic systems .
  • Key steps : Reaction monitoring via TLC, purification through silica gel column chromatography, and crystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Primary methods :

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 6.5–7.5 ppm, pyrimidine ring carbons at δ 150–170 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS with <2 ppm error) .
    • Secondary methods : Elemental analysis (C, H, N) to confirm purity .

Q. How is the antimicrobial activity of derivatives evaluated in preliminary studies?

  • Protocol : Use agar diffusion or microdilution assays against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) values are determined, often ranging from 12.5–50 µg/mL for active derivatives .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the anticancer potential of derivatives?

  • Workflow :

Target selection : Focus on proteins like CDK4 (cyclin-dependent kinase 4) or SecA (bacterial secretion ATPase) .

Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box size: 20 ų, exhaustiveness: 8) .

Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with co-crystallized ligands (e.g., ATP for CDK4) .

  • Case study : Derivatives with 4-methoxyphenyl substituents show stronger CDK4 binding due to hydrophobic interactions .

Q. What strategies resolve discrepancies between in vitro bioactivity and computational predictions?

  • Root causes :

  • Solubility issues : Poor DMSO solubility may mask activity; use surfactants (e.g., Tween-80) or alternative solvents .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and repeat assays with fresh batches .
    • Computational refinement : Adjust docking parameters (e.g., flexible side chains) or apply MD simulations to account for protein dynamics .

Q. Which crystallographic techniques are critical for validating the 3D structure of derivatives?

  • Tools :

  • X-ray diffraction : Use Bruker D8 Venture with Cu Kα radiation (λ = 1.54184 Å). Refinement via SHELXL (R-factor ≤ 0.05) .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) stabilizing crystal packing .
    • Advanced metrics : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., S···S contacts contributing 0.9% to surface contacts) .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

  • Approach :

Substituent variation : Modify positions 2 (e.g., alkylthio, piperidinyl) and 4 (e.g., aryl, heteroaryl) to alter hydrophobicity/electron density .

Bioisosteric replacement : Replace –CN with –CF₃ or –NO₂ to enhance antimicrobial potency .

Pharmacophore mapping : Identify critical features (e.g., H-bond acceptors at position 6) using Schrödinger Phase .

  • Validation : Cross-correlate SAR with ADMET predictions to prioritize lead compounds .

Q. How can solubility challenges in NMR characterization be addressed?

  • Solutions :

  • Solvent selection : Use deuterated DMSO or DMF-d₇ instead of CDCl₃ for polar derivatives .
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) temporarily during synthesis .
  • High-temperature NMR : Acquire spectra at 50–80°C to reduce aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.